![molecular formula C25H28N2O3S B5126156 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide is complex and not fully understood. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide is thought to work by binding to a protein called STING, which is involved in the immune response. Binding to STING leads to the activation of a signaling pathway that results in the production of cytokines and chemokines, which are involved in the immune response. This immune response can help to kill tumor cells and prevent the growth of new tumors.
Biochemical and Physiological Effects:
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide can induce the production of cytokines and chemokines, which are involved in the immune response. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide can also induce the production of reactive oxygen species, which can damage tumor cells. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide has a number of advantages for use in lab experiments. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide is highly selective for tumor cells, meaning that it can kill tumor cells while sparing normal cells. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide has also been shown to be effective against a wide range of tumor types. However, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide has some limitations for use in lab experiments. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide is a complex compound that requires specialized equipment and expertise for synthesis. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide is also a potent compound that can be toxic at high doses.
Orientations Futures
There are a number of future directions for 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide research. One area of research is the development of new synthesis methods for 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide that are more efficient and cost-effective. Another area of research is the development of new formulations of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide that can be used in clinical trials. There is also a need for more research on the mechanism of action of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide, as well as the biochemical and physiological effects of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide in humans.
Méthodes De Synthèse
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide is synthesized through a multi-step process that involves the reaction of 3-aminobenzenesulfonamide with mesitylene in the presence of a catalyst. The resulting intermediate is then reacted with 2,5-dimethylphenyl isocyanate to yield 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide. The synthesis of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide has been the subject of numerous scientific studies due to its anti-tumor properties. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide has been shown to selectively kill tumor cells by inducing apoptosis, or programmed cell death, in the tumor cells. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide has also been shown to stimulate the immune system, leading to the activation of immune cells that can help to fight the tumor.
Propriétés
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-15-7-8-17(3)22(13-15)27-31(29,30)23-14-21(10-9-18(23)4)25(28)26-24-19(5)11-16(2)12-20(24)6/h7-14,27H,1-6H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBQHFPQSCBYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2,4,6-trimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)

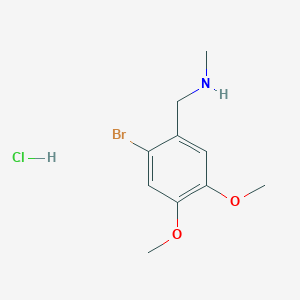
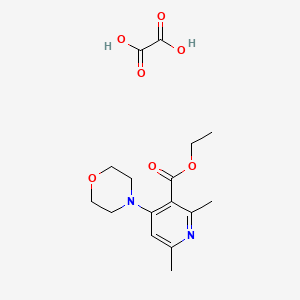
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
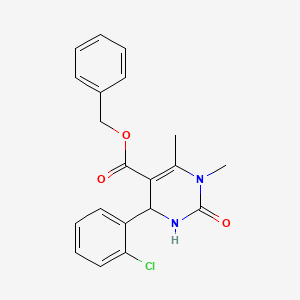

![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
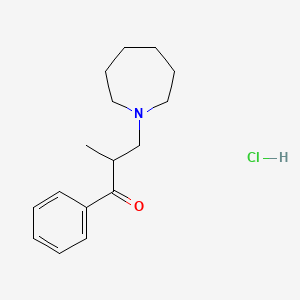
![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
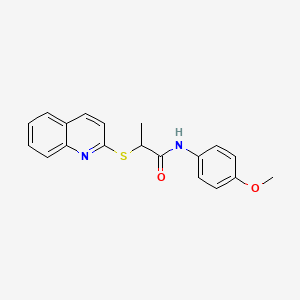

![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)